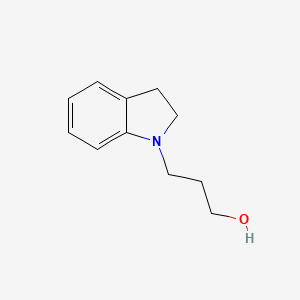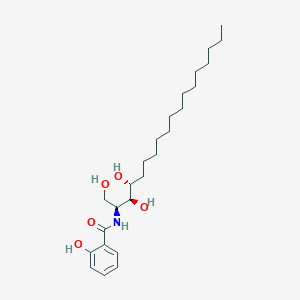![molecular formula C10H17N3 B1317247 4-[2-(1H-咪唑-1-基)乙基]哌啶 CAS No. 90747-20-9](/img/structure/B1317247.png)
4-[2-(1H-咪唑-1-基)乙基]哌啶
描述
4-[2-(1H-imidazol-1-yl)ethyl]piperidine is a chemical compound with the molecular formula C10H17N3 It consists of a piperidine ring substituted with an imidazole moiety via an ethyl linker
科学研究应用
4-[2-(1H-imidazol-1-yl)ethyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
作用机制
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, the effects could be diverse depending on the specific activity and the target involved .
生化分析
Biochemical Properties
4-[2-(1H-imidazol-1-yl)ethyl]piperidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring in the compound can act as a ligand, binding to metal ions in enzymes and influencing their activity. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in drug metabolism. The nature of these interactions often involves coordination bonds between the nitrogen atoms in the imidazole ring and the metal ions in the enzyme’s active site .
Cellular Effects
The effects of 4-[2-(1H-imidazol-1-yl)ethyl]piperidine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 4-[2-(1H-imidazol-1-yl)ethyl]piperidine can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 4-[2-(1H-imidazol-1-yl)ethyl]piperidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation of target proteins. This inhibition can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-(1H-imidazol-1-yl)ethyl]piperidine can change over time. The stability of the compound is crucial for its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 4-[2-(1H-imidazol-1-yl)ethyl]piperidine has been associated with changes in cellular function, such as altered cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-[2-(1H-imidazol-1-yl)ethyl]piperidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage lead to toxicity .
Metabolic Pathways
4-[2-(1H-imidazol-1-yl)ethyl]piperidine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 4-[2-(1H-imidazol-1-yl)ethyl]piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its biological activity, with higher concentrations in certain tissues leading to more pronounced effects .
Subcellular Localization
The subcellular localization of 4-[2-(1H-imidazol-1-yl)ethyl]piperidine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The activity of 4-[2-(1H-imidazol-1-yl)ethyl]piperidine can be modulated by its subcellular localization, with different effects observed depending on its precise location within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-imidazol-1-yl)ethyl]piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with 2-bromoethylimidazole under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Piperidine and 2-bromoethylimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to reflux for several hours, allowing the nucleophilic substitution to occur, resulting in the formation of 4-[2-(1H-imidazol-1-yl)ethyl]piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-[2-(1H-imidazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole or piperidine rings.
Substitution: Substituted piperidine derivatives.
相似化合物的比较
Similar Compounds
- 2-(1H-imidazol-1-yl)ethanol
- 1-(2-hydroxyethyl)imidazole
- 2-(1H-imidazol-1-yl)ethanamine
Uniqueness
4-[2-(1H-imidazol-1-yl)ethyl]piperidine is unique due to the presence of both the piperidine and imidazole rings, which confer distinct chemical and biological properties. The ethyl linker provides flexibility, allowing the compound to adopt various conformations and interact with different targets.
属性
IUPAC Name |
4-(2-imidazol-1-ylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-4-11-5-2-10(1)3-7-13-8-6-12-9-13/h6,8-11H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIJGGILSYOSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534431 | |
| Record name | 4-[2-(1H-Imidazol-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90747-20-9 | |
| Record name | 4-[2-(1H-Imidazol-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



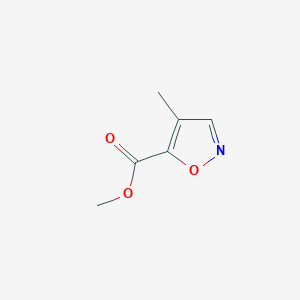
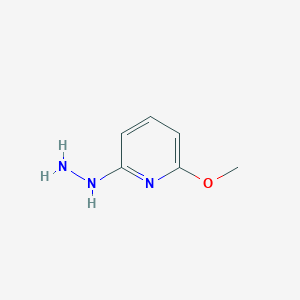




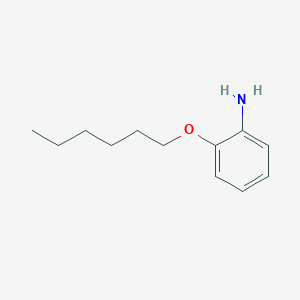

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)

